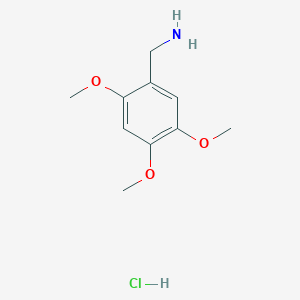

![molecular formula C16H19N3O4S B2377809 2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide CAS No. 2034591-33-6](/img/structure/B2377809.png)

2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

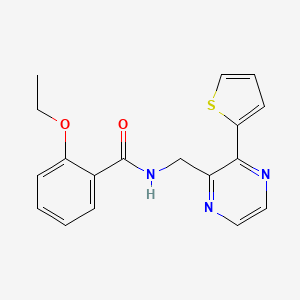

The compound is a derivative of furan, which is a heterocyclic compound with a five-membered ring, consisting of four carbon atoms and one oxygen . It also contains a thiadiazole ring, which is a type of heterocycle that contains sulfur and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and rings. Furan is a planar molecule, and the thiadiazole ring is also likely to be planar .Chemical Reactions Analysis

Furan and thiadiazole rings can participate in various chemical reactions. For example, furan can undergo Diels-Alder reactions with dienophiles, and thiadiazoles can react with electrophiles at the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and thiadiazole rings could potentially increase its stability and rigidity .Applications De Recherche Scientifique

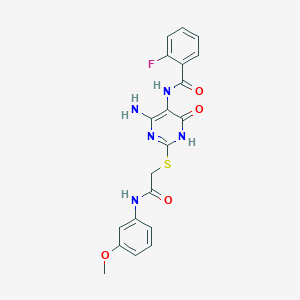

Inhibition of Influenza A Virus

A novel series of furan-carboxamide derivatives, which includes compounds structurally related to 2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide, demonstrated potent inhibitory activity against the lethal H5N1 influenza A virus. The study highlighted the significance of the 2,5-dimethyl-substituted heterocyclic moiety in enhancing the anti-influenza activity, identifying these derivatives as novel inhibitors for this highly pathogenic virus (Yu Yongshi et al., 2017).

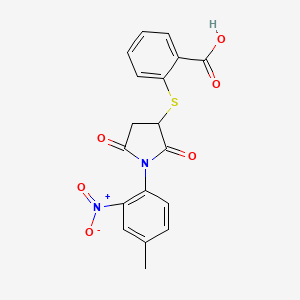

Novel Anti-Inflammatory and Analgesic Agents

Research into the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, including benzodifuran carboxamides, has shown promising results in anti-inflammatory and analgesic activities. These compounds were found to be effective cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, displaying significant analgesic and anti-inflammatory properties. The findings suggest potential applications of these compounds, including those related to 2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide, in the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).

Hydrogen Bonding in Poly(ester amide)s

The introduction of the 2,5-furandicarboxamide moiety, a structural component related to the compound , into poly(ester amide)s has been studied for its influence on hydrogen bonding and material properties. This research contributes to the understanding of how such molecular structures can affect the performance of polymeric materials, potentially leading to the development of new materials with enhanced properties (C. H. Wilsens et al., 2014).

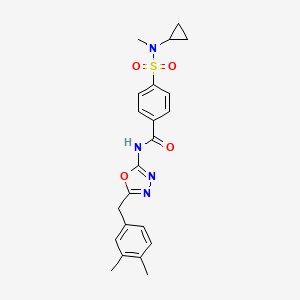

Antimicrobial and Antifungal Properties

Furan derivatives have shown significant antimicrobial and antifungal activities in various studies. For instance, compounds structurally related to 2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide have demonstrated promising results against a range of bacterial and fungal pathogens. This opens up potential applications in developing new antimicrobial and antifungal agents (M. S. Alam et al., 2011).

Synthesis of Monoamides

The regioselective monoamidation of furan-2,5-dicarboxylic acid, related to the structural framework of 2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide, has been explored to produce monoamides. This synthetic pathway highlights the versatility of furan derivatives in chemical synthesis, potentially leading to a wide range of applications in medicinal chemistry and material science (R. Fischer & M. Fišerová, 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2,5-dimethyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-11-10-13(12(2)23-11)16(20)17-8-9-19-15-7-5-4-6-14(15)18(3)24(19,21)22/h4-7,10H,8-9H2,1-3H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWIHRRYTHIMCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377731.png)

![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2377733.png)

![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377734.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2377739.png)

![5-benzyl-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2377747.png)